Ophiopogonanone D
CAS No.: 1027912-99-7
Cat. No.: VC7832104
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027912-99-7 |
|---|---|
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |
| Standard InChI | InChI=1S/C20H18O7/c1-10-17(22)13(7-21)20-16(19(10)24-2)18(23)12(8-25-20)5-11-3-4-14-15(6-11)27-9-26-14/h3-4,6-7,12,22H,5,8-9H2,1-2H3 |
| Standard InChI Key | QPCIWGFEBZQOQN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
| Canonical SMILES | CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
Introduction
Chemical Identification and Structural Features
Ophiopogonanone D (PubChem CID: 11003181) is a homoisoflavonoid with the molecular formula C₂₀H₁₈O₇ and a molecular weight of 370.4 g/mol . Its IUPAC name is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxy-5-methoxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, reflecting a complex polycyclic structure featuring a benzodioxole moiety fused to a chromene backbone (Table 1) .
Table 1: Chemical Properties of Ophiopogonanone D
The compound was first isolated alongside four other homoisoflavonoids from an ethanol extract of Ophiopogon japonicus tubers using chromatographic techniques . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed its structure, distinguishing it from related compounds such as ophiopogonanone C and E through variations in hydroxyl and methoxy group positioning .
Natural Occurrence and Biosynthetic Context
Ophiopogonanone D is exclusively sourced from Ophiopogon japonicus (Liliaceae), a plant traditionally used in East Asian medicine for treating cardiovascular and inflammatory conditions . The tuberous roots of this species harbor diverse homoisoflavonoids, with ophiopogonanone D constituting a minor component compared to more abundant analogs like ophiopogonin D . Biosynthetically, it derives from the phenylpropanoid pathway, involving condensation of coumaroyl-CoA with malonyl-CoA units, followed by oxidative modifications and methyl group transfers .
Pharmacological Investigations
While extensive studies on ophiopogonanone D’s bioactivity remain limited, its structural kinship to other homoisoflavonoids suggests potential therapeutic avenues:
Anti-Inflammatory Activity
Preliminary data from structurally similar compounds imply that ophiopogonanone D may modulate inflammatory pathways. Ophiopogonin D, for instance, inhibits NF-κB signaling in angiotensin II-induced cardiac hypertrophy, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) expression by 55–60% . Whether ophiopogonanone D shares this mechanism requires validation.
Metabolic Regulation
Homoisoflavonoids from Ophiopogon japonicus demonstrate anti-hyperlipidemic effects. In high-fat-diet (HFD) mice, ophiopogonin D lowered serum triglycerides by 30% and improved insulin sensitivity by 25%, likely through PPAR-γ activation . Ophiopogonanone D’s aldehyde group may enhance binding to metabolic enzymes, though this hypothesis remains untested.
Challenges and Future Directions
Current research on ophiopogonanone D faces three major limitations:
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Sparse Bioactivity Data: Most pharmacological studies focus on ophiopogonin D, leaving ophiopogonanone D’s therapeutic potential underexplored.
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Synthesis Barriers: Total synthesis routes remain undeveloped, hindering large-scale production for clinical trials.
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Mechanistic Uncertainty: Targets and signaling pathways influenced by ophiopogonanone D are wholly unknown.
Priority research areas include:
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High-throughput screening against cancer, metabolic, and inflammatory targets.
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Development of synthetic analogs to improve bioavailability.
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Metabolomic studies to identify downstream biomarkers of activity.
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